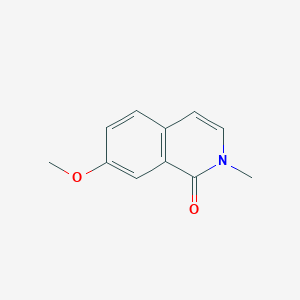7-methoxy-2-methylisoquinolin-1(2H)-one
CAS No.:
Cat. No.: VC17377041
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11NO2 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 7-methoxy-2-methylisoquinolin-1-one |
| Standard InChI | InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(14-2)7-10(8)11(12)13/h3-7H,1-2H3 |
| Standard InChI Key | ISWXMNPNJFBVKV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C1=O)C=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
7-Methoxy-2-methylisoquinolin-1(2H)-one (IUPAC name: 7-methoxy-2-methyl-2H-isoquinolin-1-one) belongs to the isoquinolinone class of heterocyclic compounds. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 205.21 g/mol . The structure consists of a bicyclic system featuring a ketone group at position 1, a methyl group at position 2, and a methoxy substituent at position 7 (Figure 1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure. Key spectral features include:
-
¹H NMR: A singlet for the methoxy group (~δ 3.85 ppm) and a methyl group resonance (~δ 2.50 ppm) attached to the nitrogen.
-
¹³C NMR: Distinct signals for the carbonyl carbon (~δ 165 ppm) and aromatic carbons adjacent to the methoxy group .
-
MS: A molecular ion peak at m/z 205.21, consistent with its molecular weight .
Synthesis and Synthetic Routes
Key Synthetic Strategies
The synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one typically involves a multi-step process derived from modifications of Lee’s method (Figure 2) :
-
Conjugate Addition: Phenylvinyl sulfoxide reacts with methylamine to form an intermediate amine.
-
Amide Coupling: The amine is coupled with 4-hydroxy-3-methoxybenzoic acid to yield an amide precursor.
-
Pummerer Rearrangement: Acetic anhydride-mediated rearrangement converts the sulfoxide into an acetylated intermediate.
-
Cyclization: Acid-catalyzed cyclization in toluene forms the isoquinolinone core.
-
Alkylation: Introduction of the methoxy group via benzyl bromide under basic conditions .
Optimization Challenges
Critical factors influencing yield and purity include:
-
Temperature Control: Excessive heat during cyclization promotes side products like O-methyl migrated byproducts .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
Pharmacological Profile
Melatonin Receptor Binding Affinity
Functional assays in CHO cells expressing human MT1 and MT2 receptors reveal selective MT2 agonism (Table 1) :
| Parameter | MT1 Receptor | MT2 Receptor |
|---|---|---|
| EC₅₀ (nM) | >10,000 | 0.3 |
| % Response | <10% | 92% |
The 3-methoxybenzyloxyl group at position 7 is critical for MT2 selectivity, as ortho- or para-substituted analogs show reduced potency .
Signal Transduction Mechanisms
The compound activates MT2-mediated signaling pathways, including:
-
Calcium Mobilization: Triggers intracellular Ca²⁺ flux with an EC₅₀ of 0.3 nM, comparable to melatonin .
-
ERK Phosphorylation: Induces extracellular signal-regulated kinase phosphorylation, a downstream effector of melatonin receptors .
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
-
Positional Sensitivity: Moving the methoxy group from C7 to C5 or C6 abolishes MT1 binding but retains partial MT2 activity .
-
Methoxy vs. Hydroxy: Replacement of the methoxy group with a hydroxy group (e.g., 7-hydroxy-6-methoxy analogs) reduces MT2 affinity by 10-fold .
Role of the N-Methyl Group
The 2-methyl group confines the amide moiety within the isoquinolinone scaffold, enhancing metabolic stability compared to melatonin’s free alkylamide chain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume